molecular formula C33H49ClFN7O8S B10857025 Mitochondria degrader-1

Mitochondria degrader-1

Cat. No.: B10857025
M. Wt: 758.3 g/mol
InChI Key: JIUOEUKVQTVYRY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitochondria degrader-1 is a compound that induces the degradation of injured mitochondria through the autophagy mechanism.

Preparation Methods

The synthesis of mitochondria degrader-1 involves several steps, including the selection of appropriate reagents and reaction conditions. The synthetic route typically includes the formation of a bifunctional molecule that can target mitochondria and induce their degradation. Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Mitochondria degrader-1 undergoes several types of chemical reactions, primarily involving autophagy mechanisms. The compound interacts with specific proteins and organelles within the cell, leading to the selective degradation of damaged mitochondria. Common reagents and conditions used in these reactions include autophagy-inducing agents and specific targeting ligands. The major products formed from these reactions are degraded mitochondrial components, which are subsequently recycled by the cell .

Scientific Research Applications

Mitochondria degrader-1 has a wide range of scientific research applications:

    Neurodegenerative Diseases: It is used to study the degradation of damaged mitochondria in conditions such as Parkinson’s and Alzheimer’s diseases.

    Cancer: The compound helps in understanding the role of mitochondrial degradation in cancer cell metabolism and survival.

    Inflammatory Diseases: It is utilized to investigate the impact of mitochondrial degradation on inflammatory pathways.

    Age-related Diseases: Research on age-related mitochondrial dysfunction benefits from the use of this compound.

    Metabolic Diseases: It aids in exploring the relationship between mitochondrial degradation and metabolic disorders.

    Mitochondrial Diseases: The compound is crucial for studying diseases directly related to mitochondrial dysfunction.

    Down’s Syndrome: It is used to examine the effects of mitochondrial degradation in Down’s syndrome

Mechanism of Action

Mitochondria degrader-1 exerts its effects through the autophagy pathway. The compound targets damaged mitochondria and induces their degradation by promoting the formation of autophagosomes. These autophagosomes then fuse with lysosomes, leading to the breakdown and recycling of mitochondrial components. The molecular targets involved include specific autophagy-related proteins and mitochondrial markers .

Comparison with Similar Compounds

Mitochondria degrader-1 is unique in its ability to selectively degrade damaged mitochondria through the autophagy mechanism. Similar compounds include:

    Proteolysis-targeting chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.

    Autophagosome-tethering compounds (ATTECs): These compounds also utilize the autophagy pathway but may target different cellular components.

    Lysosome-targeting chimeras (LYTACs): These compounds direct proteins to lysosomes for degradation .

This compound stands out due to its specificity for mitochondrial degradation, making it a valuable tool for studying mitochondrial-related diseases and dysfunctions.

Biological Activity

Mitochondria Degrader-1 (MD-1) represents a novel approach in targeted protein degradation, specifically designed to address mitochondrial dysfunctions. This compound, also referred to as WY165, has shown significant promise in the degradation of mitochondrial proteins and restoration of mitochondrial morphology. This article synthesizes findings from diverse research studies, emphasizing the biological activity of MD-1, its mechanisms of action, and implications for drug discovery.

Overview of Mitochondrial Dysfunction

Mitochondrial dysfunction is implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The ability to selectively degrade dysfunctional mitochondrial proteins offers a therapeutic avenue to restore mitochondrial function and overall cellular health . MD-1 operates through a mechanism known as mitochondrial-targeted protein degradation (mitoTPD), which utilizes small molecules to induce the degradation of specific proteins localized within mitochondria.

MD-1 targets specific proteins within the mitochondrial matrix, facilitating their degradation via proteolytic pathways. The compound's activity is characterized by:

  • Rapid Degradation : MD-1 exhibits degradation activity within 2–4 hours after treatment, with a dose-dependent response observed in various cell lines such as HeLa and MCF7 .
  • Restoration of Mitochondrial Morphology : In cells expressing mSA-STMP1 (a fusion protein that enhances mitochondrial fission), treatment with MD-1 not only reduced the levels of this protein but also restored normal mitochondrial morphology .
  • Structure-Activity Relationship : Preliminary studies indicate that modifications to the linker length in MD-1 can enhance its degradation efficacy towards target proteins .

Case Studies and Experimental Data

The following table summarizes key experimental findings related to the biological activity of MD-1:

StudyCell TypeTreatment ConcentrationTimeObservations
HeLa10 μM4hSignificant reduction in mSA levels; restoration of mitochondrial morphology.
MCF71 μM12hNotable decrease in mSA abundance; DC50 value of 0.96 μM.
HeLa3 μM2hRapid decrease in mSA-STMP1 levels; morphological changes observed.

Detailed Research Findings

In one pivotal study, researchers utilized fluorescence microscopy and quantitative analysis tools to assess changes in mitochondrial morphology post-treatment with MD-1. They found that:

  • Mitochondrial Dynamics : Expression of mSA-STMP1 resulted in increased mitochondrial fission, leading to smaller and less branched structures. Treatment with MD-1 reversed these changes, indicating its potential to modulate mitochondrial dynamics effectively .
  • Proteolytic Pathways : The degradation process appears to be mediated by mitochondrial proteases that are activated by MD-1, highlighting the compound's role in enhancing mitophagy and maintaining mitochondrial quality control .

Implications for Drug Discovery

The development of MD-1 opens new avenues for drug discovery targeting mitochondrial-related diseases. Given the compound's ability to selectively degrade dysfunctional proteins and restore normal cellular functions, it may serve as a prototype for future therapeutic agents aimed at treating conditions associated with mitochondrial dysfunction.

Properties

Molecular Formula

C33H49ClFN7O8S

Molecular Weight

758.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1

InChI Key

JIUOEUKVQTVYRY-MHZLTWQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.